molecular formula C3H2N4 B13556241 1H-1,2,4-Triazole-1-carbonitrile

1H-1,2,4-Triazole-1-carbonitrile

Cat. No.: B13556241
M. Wt: 94.08 g/mol
InChI Key: FWRJZMJGMZURLT-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-carbonitrile is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-1-carbonitrile typically involves cyclization reactions. One common method is the reaction of 3-amino-1H-1,2,4-triazole with acetonitrile under acidic conditions. Another approach involves the use of nitrile-containing precursors and cyclization agents. Industrial production methods often employ high-yield, cost-effective processes to ensure scalability and efficiency .

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of triazole oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced triazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides. .

Scientific Research Applications

1H-1,2,4-Triazole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and engage in dipole interactions with biological receptors is crucial for its activity .

Comparison with Similar Compounds

1H-1,2,4-Triazole-1-carbonitrile can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C3H2N4

Molecular Weight

94.08 g/mol

IUPAC Name

1,2,4-triazole-1-carbonitrile

InChI

InChI=1S/C3H2N4/c4-1-7-3-5-2-6-7/h2-3H

InChI Key

FWRJZMJGMZURLT-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)C#N

Origin of Product

United States

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